(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with both electron-donating and electron-withdrawing groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,5-dimethoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
(2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The electron-donating methoxy groups and electron-withdrawing nitro group create a polarized molecule that can interact with enzymes, receptors, and other biomolecules. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
(2E)-3-(2,5-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the nitro group, resulting in different reactivity and biological activity.
(2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one: Contains a single methoxy group, affecting its electronic properties and reactivity.
Uniqueness: The presence of both methoxy and nitro groups in (2E)-3-(2,5-Dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one makes it unique in terms of its electronic structure and reactivity
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-15-8-10-17(23-2)13(11-15)5-9-16(19)12-3-6-14(7-4-12)18(20)21/h3-11H,1-2H3/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVZBSUPKMWGOY-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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